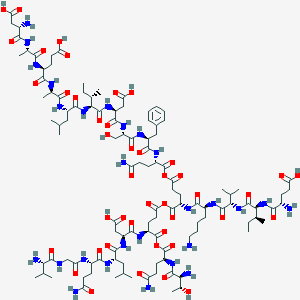
6-Chloro-4-ethyl-3-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the interaction of intermediates with various reagents. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine and triazepine derivatives through reactions with hydrazonyl halides and other reagents . Although this does not directly pertain to 6-Chloro-4-ethyl-3-phenylpyridazine, the methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Chloro-4-ethyl-3-phenylpyridazine has been studied using various spectroscopic techniques and quantum-chemical calculations. For example, the paper "Synthesis and molecular structure of 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines" discusses the use of quantum-chemical calculations to estimate tautomeric equilibria and the confirmation of structure through X-ray diffraction analysis . These techniques could be applied to analyze the molecular structure of 6-Chloro-4-ethyl-3-phenylpyridazine.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds containing a pyridazine ring can be quite diverse. The paper on the synthesis of triazines and triazepines indicates that the intermediate used can react with chlorinated active methylene compounds to deliver triazine derivatives . This suggests that a compound like 6-Chloro-4-ethyl-3-phenylpyridazine could also participate in various chemical reactions, potentially leading to a range of derivatives with different properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often characterized by spectroscopic methods and crystallography. The paper "Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid" provides an example of how these techniques are used to determine properties such as crystal structure, vibrational frequencies, and molecular electrostatic potential maps . Similar studies could be conducted on 6-Chloro-4-ethyl-3-phenylpyridazine to fully understand its properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
6-Chloro-4-ethyl-3-phenylpyridazine serves as a pivotal intermediate in the synthesis of various compounds with potential antibacterial, insecticidal, and other pharmacologically relevant activities. For example, it has been utilized in the preparation of novel thieno[2,3-c]pyridazines, showcasing a methodological advancement in the domain of antibacterial agents (Al-Kamali et al., 2014). This chemical scaffold is also a cornerstone for generating N-substituted derivatives, demonstrating significant insecticidal activities against Plutella xylostella, highlighting its role in developing potential agricultural pesticides (Wu et al., 2012).
Cross-Coupling Reactions
The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine via Suzuki cross-coupling reaction underpins its utility in creating a broad spectrum of pharmacologically beneficial pyridazine derivatives. This process exemplifies the strategic use of chloropyridazines as a masking group, facilitating the synthesis of diverse compounds (Sotelo & Raviña, 2002).
Phase Transfer Catalysis
The chloro substituent in 6-chloro-4-ethyl-3-phenylpyridazine undergoes efficient and selective fluorination under solvent-free conditions using phase transfer catalysis. This modification not only enhances the yields and selectivities but also opens avenues for further functionalization and application in various fields (Marque et al., 2004).
Acetylcholinesterase Inhibitors
In the realm of neurological research, derivatives of 6-chloro-4-ethyl-3-phenylpyridazine have been explored as acetylcholinesterase inhibitors, demonstrating potential applications in treating Alzheimer's disease. Structural modifications on this scaffold can lead to compounds with enhanced AChE-inhibitory activity and selectivity, underscoring its significance in medicinal chemistry (Contreras et al., 2001).
Anticancer Activities
Exploratory studies on hybrid molecules originating from the 6-chloro-4-ethyl-3-phenylpyridazine framework have identified compounds with pronounced anticancer activities against prostate cancer cells. This investigation reveals the potential of such derivatives in oncological therapy and drug development (Demirci & Demirbas, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
Pyridazine derivatives, which include this compound, are known to interact with a wide range of biological targets and exhibit diverse physiological effects .
Mode of Action
Pyridazine derivatives are known to interact with their targets in various ways, leading to a range of physiological effects .
Biochemical Pathways
Pyridazine derivatives are known to influence numerous biochemical pathways, leading to a variety of downstream effects .
Result of Action
Pyridazine derivatives are known to have a wide range of pharmacological activities .
Propriétés
IUPAC Name |
6-chloro-4-ethyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNKWOXAOFFVSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563173 |
Source


|
| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-ethyl-3-phenylpyridazine | |
CAS RN |
133308-81-3 |
Source


|
| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)



![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)



![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)



